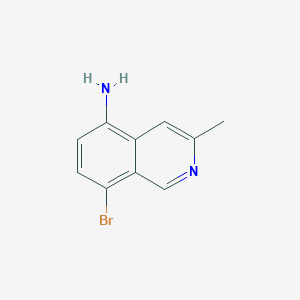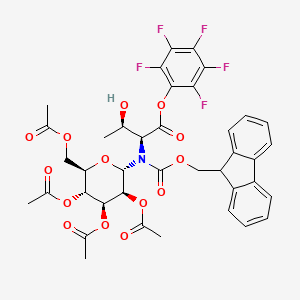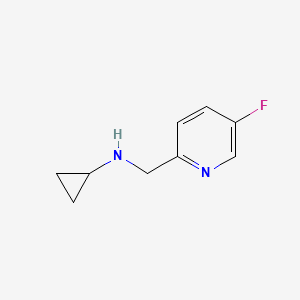
N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine is a compound that features a fluorinated pyridine ring attached to a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine typically involves the reaction of 5-fluoropyridine with cyclopropanamine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution on the fluoropyridine ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Mechanism of Action
The mechanism by which N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine exerts its effects is largely dependent on its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance binding affinity to certain receptors or enzymes, potentially leading to inhibitory or modulatory effects. The cyclopropanamine moiety may also contribute to the compound’s overall activity by influencing its conformation and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide: A compound with a similar fluoropyridine structure but different functional groups, used as a modulator of metabotropic glutamate receptors.
N-((5-Bromo-2-fluoropyridin-3-yl)methyl)cyclopropanamine: A brominated analog with similar chemical properties but different reactivity due to the presence of bromine.
Uniqueness
N-((5-Fluoropyridin-2-YL)methyl)cyclopropanamine is unique due to the combination of the fluoropyridine ring and the cyclopropanamine moiety, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11FN2 |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
N-[(5-fluoropyridin-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C9H11FN2/c10-7-1-2-9(11-5-7)6-12-8-3-4-8/h1-2,5,8,12H,3-4,6H2 |
InChI Key |
MWLQYBOUTYMUJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=NC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


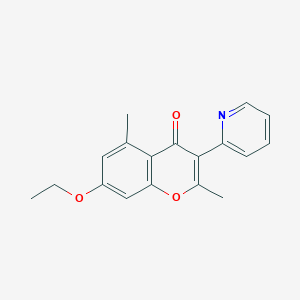
![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12848598.png)
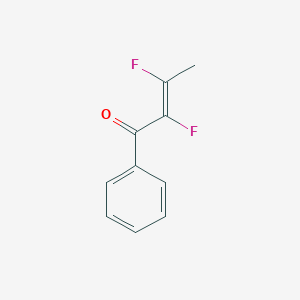
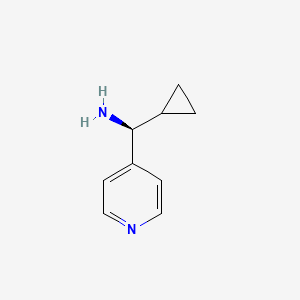
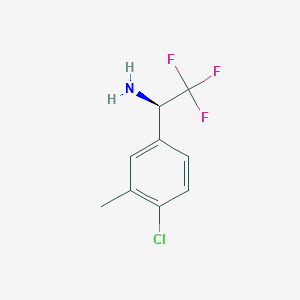
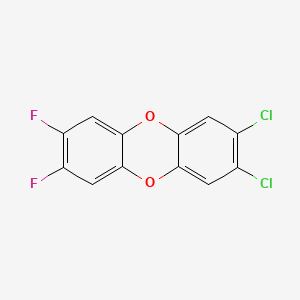
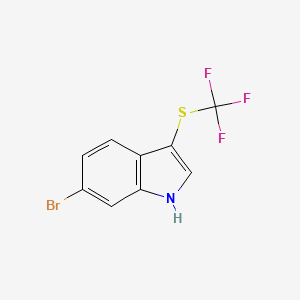
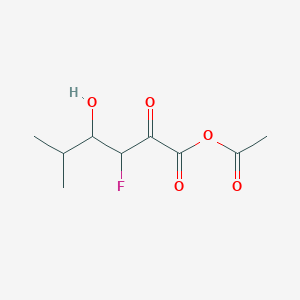
![6-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12848644.png)

![10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran](/img/structure/B12848658.png)
![Acetamide,N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12848660.png)
